Duodote

Descripción

See also: Pralidoxime (preferred); Pralidoxime Chloride (active moiety of); Pralidoxime Iodide (active moiety of) ... View More ...

Propiedades

IUPAC Name |

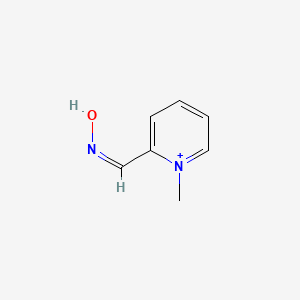

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKPUQTUERUYQE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synergistic Antidotal Effects of Atropine and Pralidoxime Chloride in Organophosphate Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate (OP) compounds, widely used as pesticides and developed as chemical warfare nerve agents, pose a significant global health threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in a cholinergic crisis characterized by a cascade of life-threatening symptoms. The standard and most effective treatment regimen for OP poisoning involves the synergistic administration of atropine (B194438) sulfate (B86663) and a cholinesterase reactivator, most commonly pralidoxime (B1201516) chloride (2-PAM). This technical guide provides an in-depth analysis of the synergistic effects of this combination therapy, detailing the underlying signaling pathways, presenting quantitative efficacy data from preclinical and clinical studies, and outlining comprehensive experimental protocols for their evaluation.

The Pathophysiology of Organophosphate Poisoning and the Rationale for Combination Therapy

Organophosphate compounds exert their toxicity by phosphorylating the serine hydroxyl group within the active site of AChE. This covalent bond is highly stable, rendering the enzyme non-functional. The resulting accumulation of ACh at cholinergic synapses leads to the overstimulation of muscarinic and nicotinic receptors, manifesting in a range of symptoms from miosis, salivation, and bronchospasm to muscle fasciculations, paralysis, and respiratory failure, which is the primary cause of mortality.[1]

The therapeutic strategy, therefore, is two-pronged:

-

Atropine: A competitive antagonist of muscarinic ACh receptors, atropine blocks the effects of excess ACh at these sites, alleviating symptoms such as bronchorrhea, bronchospasm, and bradycardia.[2][3] However, atropine has no effect on nicotinic receptors and therefore does not address the neuromuscular dysfunction, including respiratory muscle paralysis.

-

Pralidoxime Chloride (2-PAM): As an oxime, pralidoxime functions as a nucleophilic agent that directly reactivates the phosphorylated AChE by cleaving the OP-enzyme bond.[4] This restores the normal function of the enzyme, allowing for the degradation of excess ACh at both muscarinic and nicotinic synapses. This action is crucial for reversing neuromuscular paralysis.

The synergy between atropine and pralidoxime is clear: atropine manages the immediate life-threatening muscarinic symptoms, buying time for pralidoxime to reactivate AChE and restore normal synaptic function, thereby addressing the underlying cause of the toxicity.

Signaling Pathways in Organophosphate Poisoning and Antidotal Intervention

The following diagram illustrates the cholinergic signaling pathway disrupted by organophosphates and the points of intervention for atropine and pralidoxime.

Caption: Cholinergic synapse under normal, poisoned, and treated conditions.

Quantitative Efficacy Data

The synergistic effect of atropine and pralidoxime has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Efficacy of Atropine and Pralidoxime Combination Therapy

| Organism | Organophosphate | Treatment Group | LD50 (mg/kg) | Protective Ratio | Reference |

| Guinea Pig | Aldicarb | Saline | 0.8 | 1.0 | [2][3][5] |

| Atropine (0.4 mg/kg) | 1.6 | 2.0 | [2][3][5] | ||

| Atropine + Pralidoxime (25.7 mg/kg) | 1.6 | 2.0 | [2][3][5] | ||

| Guinea Pig | Methomyl | Saline | 1.2 | 1.0 | [2][3][5] |

| Atropine (0.4 mg/kg) | 3.6 | 3.0 | [2][3][5] | ||

| Atropine + Pralidoxime (25.7 mg/kg) | 3.6 | 3.0 | [2][3][5] |

Protective Ratio = LD50 of treated group / LD50 of control group.

Table 2: Clinical Outcomes of Atropine with and without Pralidoxime in Human Organophosphate Poisoning

| Study | Treatment Group A | Treatment Group B | Outcome Measure | Group A Result | Group B Result | p-value |

| Baruah et al. (2023) | Atropine + Pralidoxime (n=54) | Atropine only (n=49) | Mean Hospital Stay (days) | 3.71 ± 1.92 | 3.14 ± 2.01 | >0.05 |

| Mortality | 8/54 (14.8%) | 7/49 (14.3%) | >0.05 | |||

| Eddleston et al. (2009) | Pralidoxime + Atropine (n=121) | Placebo + Atropine (n=114) | Mortality | 30/121 (24.8%) | 18/114 (15.8%) | 0.12 |

| Need for Intubation | 26/121 (21.5%) | 24/114 (21.1%) | - |

It is important to note that while preclinical studies often demonstrate a clear synergistic and protective effect, the results from clinical trials in human OP poisoning have been more varied and are a subject of ongoing research and debate. Factors such as the specific organophosphate, the dose and timing of pralidoxime administration, and the severity of poisoning can all influence clinical outcomes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of atropine and pralidoxime efficacy.

In Vivo Efficacy Assessment in a Rodent Model of Organophosphate Poisoning

This protocol is adapted from studies investigating the therapeutic effects of atropine and pralidoxime in rats poisoned with an organophosphate.

Objective: To determine the protective effect of atropine and pralidoxime, alone and in combination, against organophosphate-induced lethality and to monitor physiological parameters.

Materials:

-

Wistar rats (male, 200-250g)

-

Organophosphate compound (e.g., Dichlorvos)

-

Atropine sulfate solution

-

Pralidoxime chloride solution

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)

-

Computerized electrocardiographic (ECG) monitoring system

-

Intraperitoneal (IP) injection supplies

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment with ad libitum access to food and water.

-

Group Allocation: Randomly divide the rats into experimental groups (n=10 per group):

-

Group 1: Control (Saline)

-

Group 2: Organophosphate only

-

Group 3: Organophosphate + Atropine

-

Group 4: Organophosphate + Pralidoxime

-

Group 5: Organophosphate + Atropine + Pralidoxime

-

-

Anesthesia and Monitoring: Anesthetize each rat with an IP injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Connect the rat to the ECG monitor to record baseline heart rate and QT interval.

-

Poisoning: Administer the organophosphate (e.g., Dichlorvos 70 mg/kg) via IP injection.

-

Antidote Administration: Sixty seconds after the organophosphate injection, administer the respective treatments via IP injection:

-

Group 1 & 2: Saline

-

Group 3: Atropine (e.g., 10 mg/kg)

-

Group 4: Pralidoxime (e.g., 20 mg/kg)

-

Group 5: Atropine (e.g., 10 mg/kg) and Pralidoxime (e.g., 20 mg/kg)

-

-

Data Collection: Continuously monitor and record ECG parameters. Observe for clinical signs of toxicity (e.g., fasciculations, salivation, respiratory distress) and time to death.

-

Statistical Analysis: Analyze differences in survival times and physiological parameters between groups using appropriate statistical tests (e.g., Kaplan-Meier survival analysis, ANOVA).

In Vitro Acetylcholinesterase Reactivation Assay

This protocol is based on the Ellman method for measuring AChE activity and its reactivation by pralidoxime.

Objective: To quantify the ability of pralidoxime to reactivate organophosphate-inhibited acetylcholinesterase in vitro.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Pralidoxime chloride solution of varying concentrations

-

Phosphate buffer (pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI) substrate

-

96-well microplate reader

Procedure:

-

Enzyme Inhibition:

-

In a microplate well, incubate a solution of AChE with the organophosphate inhibitor at a concentration known to cause significant (>90%) inhibition for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

-

Reactivation:

-

Add pralidoxime chloride solution to the inhibited enzyme preparation at various concentrations. Incubate for a defined period (e.g., 10 minutes) to allow for reactivation.

-

-

Enzyme Activity Measurement:

-

Initiate the colorimetric reaction by adding DTNB and the substrate ATCI to the wells.

-

The reactivated AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the rate of color change by reading the absorbance at 412 nm at regular intervals using the microplate reader.

-

-

Controls:

-

Positive Control: Uninhibited AChE + substrate + DTNB (represents 100% activity).

-

Negative Control: Inhibited AChE + substrate + DTNB (represents baseline inhibited activity).

-

-

Calculation of Reactivation:

-

Calculate the percentage of reactivation for each pralidoxime concentration using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100

-

-

Data Analysis:

-

Plot the percentage of reactivation as a function of pralidoxime concentration to determine the reactivation kinetics (e.g., EC50).

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a typical experimental workflow for evaluating antidotes and the logical relationship of the therapeutic intervention.

Caption: A generalized workflow for in vivo evaluation of antidotes.

Conclusion

The synergistic action of atropine and pralidoxime chloride remains the cornerstone of therapy for organophosphate poisoning. Atropine provides critical symptomatic relief from muscarinic overstimulation, while pralidoxime addresses the root cause by reactivating inhibited acetylcholinesterase. While the fundamental principles of their synergistic action are well-established, ongoing research continues to refine optimal dosing strategies and explore the efficacy of this combination against the diverse range of organophosphate compounds. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and enhance the therapeutic options for this life-threatening toxicity.

References

- 1. Toxicity and median effective doses of oxime therapies against percutaneous organophosphorus pesticide and nerve agent challenges in the Hartley guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Recommended Prehospital Human Equivalent Doses of Atropine and Pralidoxime Against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The comparison of therapeutic effects of atropine and pralidoxime on cardiac signs in rats with experimental organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Recommended Pre-Hospital Human Equivalent Doses of Atropine and Pralidoxime against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

Cholinesterase Reactivation by Pralidoxime in DuoDote: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, including nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of acetylcholine (B1216132) and a subsequent cholinergic crisis. Pralidoxime (B1201516), an oxime compound, is a key component of the antidote DuoDote®, designed to reactivate OP-inhibited AChE. This technical guide provides an in-depth analysis of the core mechanism of cholinesterase reactivation by pralidoxime, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and advancement of countermeasures against organophosphate poisoning.

Introduction

Organophosphate poisoning is a major global health concern, resulting from exposure to agricultural pesticides or chemical warfare agents.[1] OPs exert their toxic effects by covalently binding to the serine hydroxyl group within the active site of acetylchololinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[2] This irreversible inhibition leads to the accumulation of acetylcholine at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors and resulting in a life-threatening cholinergic crisis.[3]

The this compound® autoinjector, a combination of atropine (B194438) and pralidoxime chloride, is a primary treatment for OP poisoning. Atropine, a competitive antagonist of muscarinic receptors, counteracts the effects of acetylcholine accumulation at these sites.[4] Pralidoxime's critical role is to reactivate the inhibited AChE, thereby restoring normal synaptic function.[5] This guide focuses on the technical aspects of pralidoxime-mediated AChE reactivation.

Mechanism of Action of Pralidoxime

The primary mechanism of pralidoxime's antidotal action is the nucleophilic attack of its oxime group on the phosphorus atom of the organophosphate bound to the AChE active site.[6] This reaction displaces the organophosphate from the serine residue, regenerating the active enzyme.

A critical factor limiting the efficacy of pralidoxime is the phenomenon of "aging." Aging is a time-dependent dealkylation process of the phosphorylated AChE, which results in a conformational change that renders the enzyme resistant to reactivation by oximes.[7][8] The rate of aging varies depending on the specific organophosphate, with agents like soman (B1219632) inducing aging within minutes.[9]

Quantitative Analysis of Pralidoxime Efficacy

The efficacy of pralidoxime in reactivating OP-inhibited AChE can be quantified by several kinetic parameters, including the dissociation constant (KD), the reactivation rate constant (kr), and the second-order reactivation rate constant (kr2). These parameters vary depending on the specific organophosphate inhibitor.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by Pralidoxime

| Organophosphate | Pralidoxime Concentration (µM) | Reactivation (%) | Experimental Conditions | Reference |

| Sarin (B92409) | 10 | Low/Ineffective | Human Erythrocyte AChE | [10] |

| Sarin | 1000 | Reactivation observed | Rat Brain Homogenate AChE | [11][12] |

| VX | 1000 | Reactivation observed | Rat Brain Homogenate AChE | [11][12] |

| Tabun | 10 & 30 | Almost ineffective (~5%) | Human Erythrocyte AChE | [10] |

| Soman | - | Ineffective | Human Striated Muscle AChE | [13] |

| Paraoxon | 1000 | Reactivation observed | Rat Brain Homogenate AChE | [11][12] |

| Chlorpyrifos | 1000 | Reactivation observed | Rat Brain Homogenate AChE | [11][12] |

Note: The efficacy of pralidoxime is highly dependent on the specific organophosphate, the concentration of the reactivator, and the experimental system used. Direct comparison between studies should be made with caution.

Table 2: Pharmacokinetic Parameters of Pralidoxime Following Intramuscular Administration of this compound® (600 mg Pralidoxime Chloride)

| Parameter | Value (Mean ± SD) | Population | Reference |

| Cmax (Maximum Plasma Concentration) | 7.5 ± 2.0 µg/mL | Healthy Adults | [7] |

| Tmax (Time to Cmax) | 28 ± 16 min | Healthy Adults | [7] |

| AUC0-inf (Area Under the Curve) | 16.5 ± 5.6 µg·h/mL | Healthy Adults | [7] |

| T1/2 (Elimination Half-life) | 2.0 ± 1.0 h | Healthy Adults | [7] |

Experimental Protocols

Determination of Acetylcholinesterase Activity (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The rate of color production is directly proportional to AChE activity.[14]

Materials:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

75 mM Acetylthiocholine iodide (ATCI) solution in water

-

AChE solution (e.g., from human erythrocytes or recombinant)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

20 µL of 10 mM DTNB solution

-

20 µL of AChE solution

-

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Initiation of Reaction: Add 20 µL of 75 mM ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculation: Calculate the rate of change in absorbance (ΔAbs/min). The AChE activity is proportional to this rate.

In Vitro Reactivation of OP-Inhibited Acetylcholinesterase

This protocol assesses the ability of pralidoxime to reactivate AChE after inhibition by an organophosphate.

Materials:

-

AChE solution

-

Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate)

-

Pralidoxime solution at various concentrations

-

Reagents for Ellman's assay (see section 4.1)

Procedure:

-

Inhibition of AChE:

-

Incubate the AChE solution with a known concentration of the organophosphate inhibitor for a specific duration (e.g., 30 minutes) to achieve significant inhibition (e.g., >95%).

-

-

Removal of Excess Inhibitor:

-

Remove the excess, unbound organophosphate from the solution. This can be achieved by methods such as gel filtration or dialysis.

-

-

Reactivation:

-

Add pralidoxime solutions of varying concentrations to the inhibited AChE.

-

Incubate for a defined period (e.g., 10 minutes).

-

-

Measurement of Reactivated AChE Activity:

-

Measure the AChE activity in each sample using the Ellman's method as described in section 4.1.

-

-

Calculation of Reactivation Percentage:

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activitycontrol - Activityinhibited)] x 100

-

Where:

-

Activityreactivated is the activity of the inhibited enzyme after incubation with pralidoxime.

-

Activityinhibited is the activity of the enzyme after incubation with the organophosphate.

-

Activitycontrol is the activity of the native, uninhibited enzyme.[12]

-

-

Visualizations

Signaling Pathway of Organophosphate Poisoning and Pralidoxime Action

Caption: Molecular mechanism of organophosphate poisoning and AChE reactivation by pralidoxime.

Experimental Workflow for In Vitro Reactivation Assay

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Atropine and Pralidoxime Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. [Possible consequences of AChE inhibition in organophosphate poisoning. A new approach to an old problem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. th287.com [th287.com]

- 10. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro oxime-induced reactivation of various molecular forms of soman-inhibited acetylcholinesterase in striated muscle from rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]

Muscarinic Receptor Antagonism of Atropine in Nerve Agent Exposure: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerve agents, a class of highly toxic organophosphorus compounds, pose a significant chemical threat due to their rapid and potent inhibition of acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in a life-threatening toxidrome known as a cholinergic crisis.[3][4][5] The overstimulation of muscarinic acetylcholine receptors (mAChRs) is responsible for many of the most severe symptoms, including profuse respiratory secretions, bronchospasm, and bradycardia, which can rapidly lead to respiratory failure and death.[2][4] Atropine (B194438), a non-selective, competitive muscarinic receptor antagonist, is a cornerstone of medical countermeasures against nerve agent poisoning.[1][3][6] It acts by blocking the effects of excess acetylcholine at these receptors, thereby mitigating the life-threatening parasympathetic symptoms.[4][7] This guide provides an in-depth technical overview of the mechanism, efficacy, and application of atropine, presenting key quantitative data, experimental protocols, and visualizations of the underlying biological and logical pathways to support advanced research and drug development.

Mechanism of Action: Nerve Agents and Atropine

Nerve Agent-Induced Cholinergic Crisis

Nerve agents exert their toxicity by forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, effectively inactivating the enzyme.[1][2] This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of both muscarinic and nicotinic cholinergic receptors.[3][5]

-

Muscarinic Receptor Overstimulation: Leads to symptoms of parasympathetic hyperactivity: salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as bronchospasm, bronchorrhea, miosis, and bradycardia.[3][5]

-

Nicotinic Receptor Overstimulation: Causes fasciculations, muscle weakness, and ultimately, flaccid paralysis, including the muscles of respiration.[3][5]

Atropine's Antagonism at Muscarinic Receptors

Atropine serves as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[6][8] It does not prevent the release of acetylcholine or the inhibition of AChE but instead competes with the excess ACh for binding sites on the postsynaptic membrane of effector cells.[4] By blocking these receptors, atropine effectively interrupts the signaling cascade responsible for the parasympathomimetic effects of nerve agent poisoning.[2][9]

The five muscarinic receptor subtypes are G protein-coupled receptors (GPCRs) that mediate distinct downstream signaling pathways:[10][11]

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8][11]

-

M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[8][10]

Atropine's non-selective antagonism blocks both of these major pathways, countering the effects of ACh overstimulation throughout the central and peripheral nervous systems.[6][8]

References

- 1. Nerve agent - Wikipedia [en.wikipedia.org]

- 2. The acute treatment of nerve agent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Atropine - Wikipedia [en.wikipedia.org]

- 7. Facts About Nerve Agents [health.ny.gov]

- 8. benchchem.com [benchchem.com]

- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 10. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Pharmacokinetics of Intramuscular Duodote® Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of Duodote® (atropine and pralidoxime (B1201516) chloride injection), an autoinjector for the treatment of poisoning by organophosphorus nerve agents and insecticides. The following sections detail the absorption, distribution, metabolism, and excretion of its active components, atropine (B194438) and pralidoxime, following intramuscular administration.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of atropine and pralidoxime following a single intramuscular injection of this compound® in healthy adult subjects have been well-characterized. The data presented below is a summary from clinical trials and prescribing information.

Table 1: Pharmacokinetic Properties of Atropine and Pralidoxime Following Intramuscular Administration of this compound® in Healthy Subjects [1][2]

| Pharmacokinetic Parameter | Atropine (2.1 mg) | Pralidoxime Chloride (600 mg) |

| Mean Cmax (± SD) | 13 ± 3 ng/mL | 7 ± 3 mcg/mL |

| Mean Tmax (± SD) | 31 ± 30 minutes | 28 ± 15 minutes |

| Mean T½ (± SD) | 2.4 ± 0.3 hours | 2 ± 1 hours |

| Major Route of Excretion | Urinary | Urinary |

| Percentage of Dose Excreted Unchanged in Urine | 50 to 60% | 72 to 94% |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life; SD: Standard Deviation.

Experimental Protocols

The pharmacokinetic data for this compound® have been established through rigorous clinical studies. A summary of a representative experimental protocol is provided below.

Study Design:

A typical study involves an open-label, single-dose, two-way, cross-over design in healthy adult volunteers.[3][4]

Subject Population:

Studies are generally conducted in healthy, non-smoking male and female volunteers, typically between the ages of 18 and 45.[4][5][6] All participants undergo a thorough medical history, physical examination, and laboratory tests to ensure they are in good health.

Drug Administration:

A single this compound® autoinjector, delivering 2.1 mg of atropine and 600 mg of pralidoxime chloride, is administered intramuscularly into the mid-lateral thigh.[1][7] The injection site is standardized across all subjects to minimize variability.

Blood Sampling:

To determine the plasma concentrations of atropine and pralidoxime, venous blood samples are collected at predetermined time points. A typical sampling schedule includes a pre-dose sample, followed by multiple samples post-administration (e.g., at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[4]

Analytical Method:

Plasma concentrations of atropine and pralidoxime are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC/MS-MS).[3][4] This method provides high sensitivity and specificity for the accurate determination of drug levels.

Pharmacokinetic Analysis:

Non-compartmental and/or compartmental modeling approaches are used to analyze the plasma concentration-time data.[3][4] Key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (T½), are calculated for both atropine and pralidoxime.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Experimental workflow for a typical this compound® pharmacokinetic study.

Pharmacokinetic Signaling Pathway

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. miemss.org [miemss.org]

- 3. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atropine absorption after intramuscular administration with 2-pralidoxime chloride by two automatic injector devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

DuoDote Components and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuoDote®, an autoinjector containing atropine (B194438) and pralidoxime (B1201516) chloride (2-PAM), is a critical countermeasure against organophosphate nerve agent and pesticide poisoning. The therapeutic efficacy of these components is intrinsically linked to their ability to reach their target sites, both in the peripheral and central nervous systems (CNS). A key determinant of CNS efficacy is the ability of a drug to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the BBB permeability of atropine and pralidoxime chloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Blood-Brain Barrier Permeability of this compound® Components

The two active ingredients in this compound®, atropine and pralidoxime chloride, exhibit markedly different abilities to penetrate the BBB. This disparity is primarily due to their distinct chemical structures.

-

Atropine: As a tertiary amine, atropine is lipophilic and can readily cross the BBB.[1][2] This allows it to counteract the effects of organophosphate poisoning in the central nervous system, which is crucial for mitigating seizures and other neurological symptoms.[2][3]

-

Pralidoxime Chloride (2-PAM): In contrast, pralidoxime is a quaternary ammonium (B1175870) oxime, carrying a permanent positive charge.[4] This charge significantly limits its lipid solubility and, consequently, its ability to passively diffuse across the BBB.[4][5][6][7][8] While generally considered to have poor BBB penetration, some studies have demonstrated limited entry into the CNS.[5][9]

The differential permeability of these two components is a critical factor in the management of organophosphate poisoning, as it dictates their respective roles in treating both peripheral and central symptoms.

Data Presentation

The following tables summarize the available quantitative data on the BBB permeability of atropine and pralidoxime chloride.

Table 1: In Vitro Blood-Brain Barrier Permeability of Pralidoxime Chloride (2-PAM)

| Cell Line | Permeability Coefficient (Papp) (cm/s) | Reference |

| Madin-Darby Canine Kidney (MDCK) | ~1 - 2 x 10⁻⁶ | [5] |

| Human Brain Microvascular Endothelial Cells (BC1-hBMECs) | ~1 x 10⁻⁶ | [5] |

Table 2: In Vivo Blood-Brain Barrier Permeability of Pralidoxime Chloride (2-PAM) in Rats

| Parameter | Value | Reference |

| Striatal Extracellular/Blood Concentration Ratio | 0.093 |

Table 3: Blood-Brain Barrier Permeability of Atropine

| Parameter | Value | Reference |

| Permeability Classification | High | [1] |

| Chemical Basis for High Permeability | Tertiary amine, lipophilic structure | [1] |

Experimental Protocols

The quantitative data presented above were obtained through various in vitro and in vivo experimental models. The following sections detail the methodologies for two key techniques used to assess BBB permeability.

In Vitro Transwell Assay for BBB Permeability

The transwell assay is a widely used in vitro method to model the BBB and assess the permeability of compounds.

Methodology:

-

Cell Culture:

-

Brain capillary endothelial cells (e.g., bEnd.3, hCMEC/D3) are cultured on the apical side of a microporous membrane of a transwell insert.

-

Astrocytes or pericytes can be co-cultured on the basolateral side of the membrane to create a more physiologically relevant model.

-

-

Model Assembly:

-

The transwell inserts are placed in a multi-well plate, creating two distinct compartments: an apical (blood side) and a basolateral (brain side) chamber.

-

-

Barrier Integrity Assessment:

-

The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. Higher TEER values indicate a tighter barrier.

-

The flux of a known impermeable marker (e.g., Lucifer yellow or fluorescently labeled dextran) across the monolayer is also measured to confirm barrier function.

-

-

Permeability Assay:

-

The test compound (e.g., pralidoxime chloride) is added to the apical chamber at a known concentration.

-

Samples are collected from the basolateral chamber at various time points.

-

The concentration of the compound in the basolateral samples is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical chamber.

-

-

In Situ Brain Perfusion Technique

The in situ brain perfusion technique is an in vivo method that allows for the measurement of the unidirectional influx of a compound across the BBB.

Methodology:

-

Animal Preparation:

-

An anesthetized rodent (typically a rat or mouse) is used.

-

The common carotid artery is cannulated.

-

-

Perfusion:

-

A perfusion fluid (a buffered physiological salt solution) containing the test compound at a known concentration is infused through the carotid artery, replacing the blood supply to one hemisphere of the brain.

-

The perfusion is carried out for a short duration (typically 5-30 seconds) to measure the initial rate of uptake.

-

-

Brain Tissue Collection:

-

Following perfusion, the animal is euthanized, and the brain is rapidly removed.

-

The perfused hemisphere is dissected and homogenized.

-

-

Sample Analysis:

-

The concentration of the test compound in the brain homogenate and the perfusion fluid is determined using an appropriate analytical method.

-

-

Data Analysis:

-

The brain uptake clearance (K_in) or the permeability-surface area (PS) product is calculated. This value represents the volume of perfusate cleared of the compound by the brain per unit time per unit weight of brain tissue.

-

Visualizations

Signaling Pathway of Organophosphate Poisoning and this compound® Action

Caption: Mechanism of organophosphate poisoning and this compound® intervention.

Differential Blood-Brain Barrier Permeability

Caption: Atropine readily crosses the BBB, while pralidoxime has limited penetration.

Experimental Workflow: In Vitro Transwell Assay

Caption: Workflow for determining BBB permeability using the in vitro transwell assay.

References

- 1. Comparative penetration of glycopyrrolate and atropine across the blood--brain and placental barriers in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antagonism of neuronal responses to acetylcholine by atropine: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of central nervous system and peripheral pharmacodynamics to atropine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the effects of atropine and glycopyrrolate on cognitive function following general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

An In-depth Technical Guide to the Cellular and Molecular Effects of Duodote Components: Atropine and Pralidoxime Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duodote, a critical countermeasure for organophosphate nerve agent and insecticide poisoning, is a combination autoinjector containing atropine (B194438) and pralidoxime (B1201516) chloride (2-PAM). This technical guide provides a comprehensive overview of the cellular and molecular effects of these two active components. The information presented herein is intended to support research and development efforts in the fields of toxicology, pharmacology, and emergency medicine by detailing the mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Atropine: A Muscarinic Receptor Antagonist with Broader Cellular Impacts

Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing a crucial role in mitigating the effects of excessive acetylcholine accumulation caused by organophosphate poisoning.[1][2] Its action primarily involves the blockade of parasympathetic nervous system stimulation.

Molecular Mechanism of Action at Muscarinic Receptors

Atropine binds reversibly to all five subtypes of muscarinic receptors (M1-M5), preventing acetylcholine from binding and eliciting downstream cellular responses.[3] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine's antagonism at these receptors prevents this signaling cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. Atropine's blockade of M2 and M4 receptors counteracts these effects, leading to an increase in cAMP and prevention of hyperpolarization.[4]

Quantitative Data: Receptor Binding Affinities

The affinity of atropine for muscarinic receptor subtypes has been quantified through various in vitro studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for understanding its potency.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Cell Line | Reference(s) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | Human (recombinant) | [3] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | Human (recombinant) | [3] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | Human (recombinant) | [3] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | Human (recombinant) | [3] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | Human (recombinant) | [3] |

Cellular and Molecular Effects Beyond Muscarinic Receptor Antagonism

Recent research has revealed that atropine's cellular effects are not limited to its interaction with muscarinic receptors.

-

Inhibition of Phosphodiesterase Type 4 (PDE4): Atropine has been shown to act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[5] This inhibition leads to an increase in intracellular cAMP levels, independent of its effects on muscarinic receptors. This mechanism may contribute to some of the cardiac effects of atropine, such as tachycardia and potential arrhythmogenesis.[5][6] Quantitative data for the IC50 of atropine on PDE4 is not yet well-established in the literature.

-

Agonist-Independent Effects on Ion Channels: Studies have demonstrated that atropine can directly affect ion channels in the absence of muscarinic agonists. These effects include modulation of L-type calcium currents (ICa) and muscarinic-activated K+ currents (IK(ACh)) in cardiac myocytes.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity (Ki) of atropine for muscarinic receptors.

-

Membrane Preparation:

-

Culture cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and the cell membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-radiolabeled muscarinic antagonist (e.g., 10 µM unlabeled atropine), the same concentration of radioligand as in the total binding wells, and the cell membrane preparation.

-

Competitive Binding: Add varying concentrations of atropine, the same concentration of radioligand, and the cell membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Atropine's Signaling Pathways

Caption: Atropine's antagonistic effects on muscarinic receptor signaling pathways.

Pralidoxime Chloride (2-PAM): A Cholinesterase Reactivator

Pralidoxime chloride (2-PAM) is an oxime that functions as a critical antidote to organophosphate poisoning by reactivating acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[7][8]

Molecular Mechanism of Acetylcholinesterase Reactivation

Organophosphates inhibit AChE by phosphorylating a serine residue in the enzyme's active site, forming a stable covalent bond.[8] This inhibition leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Pralidoxime's primary mechanism of action is to reverse this phosphorylation.

The reactivation process involves a nucleophilic attack by the oximate group of pralidoxime on the phosphorus atom of the organophosphate-AChE complex.[7] This displaces the organophosphate from the serine residue, regenerating the active enzyme and forming a phosphorylated oxime, which is then released.[9]

The efficacy of pralidoxime is time-dependent due to a process called "aging."[8] Aging involves a dealkylation of the phosphorylated enzyme, which strengthens the bond between the organophosphate and AChE, making it resistant to reactivation by oximes.[8] Therefore, prompt administration of pralidoxime is crucial for effective treatment.

Quantitative Data: Acetylcholinesterase Reactivation Kinetics

The reactivation of inhibited AChE by pralidoxime can be described by several kinetic parameters. A comprehensive summary of these values for various organophosphates is crucial for understanding its efficacy.

| Organophosphate | Enzyme Source | kr (min⁻¹) | KD (µM) | kr2 (M⁻¹min⁻¹) | Reference(s) |

| Paraoxon | Human Erythrocyte AChE | Data not available | Data not available | Data not available | |

| Sarin | Human Erythrocyte AChE | Data not available | Data not available | Data not available | |

| Soman | Human Erythrocyte AChE | Data not available | Data not available | Data not available | |

| VX | Human Erythrocyte AChE | Data not available | Data not available | Data not available | |

| Chlorpyrifos | Human BuChE | Variable reactivation | Not applicable | Not applicable | [10] |

| Quinalphos | Human BuChE | Variable reactivation | Not applicable | Not applicable | [10] |

Cellular and Molecular Effects Beyond AChE Reactivation

While AChE reactivation is its primary role, some studies suggest that pralidoxime may have other pharmacological effects, although these are not as well-characterized. These may include:

-

Direct detoxification of some organophosphates by chemical reaction.[11]

-

Mild anticholinergic action. [12]

-

Sympathomimetic effects. [12]

-

Depolarization at the neuromuscular junction. [12]

It is important to note that the clinical significance of these potential secondary effects is not fully understood.

Experimental Protocols

This protocol describes a method to measure the ability of pralidoxime to reactivate organophosphate-inhibited AChE in vitro using the Ellman's method.

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of purified human acetylcholinesterase (e.g., from erythrocytes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., ethanol).

-

-

Enzyme Inhibition:

-

Incubate a known concentration of AChE with a specific concentration of the organophosphate inhibitor for a defined period to achieve a high level of inhibition (e.g., >90%).

-

-

Reactivation Reaction:

-

To the inhibited enzyme solution, add varying concentrations of pralidoxime chloride.

-

Incubate the mixture for different time points (e.g., 5, 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C).

-

Include control samples with inhibited enzyme and buffer only (to measure spontaneous reactivation) and uninhibited enzyme (to determine maximal activity).

-

-

Measurement of AChE Activity (Ellman's Method):

-

At each time point, take an aliquot of the reaction mixture and add it to a cuvette containing the assay buffer and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation for each pralidoxime concentration and time point relative to the activity of the uninhibited enzyme.

-

Plot the percentage of reactivation against time for each pralidoxime concentration.

-

Determine the reactivation rate constants (kr) and the affinity of the reactivator for the inhibited enzyme (KD) by fitting the data to appropriate kinetic models. The second-order rate constant (kr2) can be calculated as kr/KD.

-

Visualization of Pralidoxime's Mechanism and Experimental Workflow

Caption: Pralidoxime's mechanism of reactivating organophosphate-inhibited AChE.

References

- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. apexbt.com [apexbt.com]

- 4. The comparison of therapeutic effects of atropine and pralidoxime on cardiac signs in rats with experimental organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]

- 8. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pralidoxime - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-vitro studies on Duodote's active ingredients

An In-Depth Technical Guide to the In-Vitro Studies on Duodote® Active Ingredients: Atropine and Pralidoxime (B1201516) Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound® is a critical medical countermeasure administered via autoinjector for the treatment of poisoning by organophosphate (OP) nerve agents and insecticides.[1][2] It contains two active pharmaceutical ingredients: atropine, a muscarinic antagonist, and pralidoxime chloride, a cholinesterase reactivator.[3][4] Atropine competitively blocks the effects of excess acetylcholine (B1216132) at muscarinic receptors, mitigating symptoms like bronchorrhea and bradycardia.[5][6] Pralidoxime's primary role is to reactivate acetylcholinesterase (AChE) that has been inhibited by phosphorylation from an OP compound, thereby restoring normal neuromuscular function.[5][7] This technical guide provides a comprehensive overview of key in-vitro studies that have elucidated the mechanisms, efficacy, and cellular interactions of these two active ingredients.

Pralidoxime Chloride: In-Vitro Efficacy and Mechanisms

Pralidoxime (2-PAM) is an oxime that functions as a crucial antidote in OP poisoning by restoring the function of inhibited AChE.[8] In-vitro experiments have been fundamental in quantifying its effectiveness and understanding its cellular transport limitations.[9]

Primary Mechanism: Acetylcholinesterase (AChE) Reactivation

The core mechanism of pralidoxime involves a nucleophilic attack on the phosphorus atom of the OP agent bound to the serine residue in the active site of AChE. This process regenerates the free, active enzyme and forms a phosphorylated oxime, which is then released.[7] The efficacy of this reactivation is highly dependent on the specific type of organophosphate inhibitor.[8][10]

References

- 1. drugs.com [drugs.com]

- 2. reference.medscape.com [reference.medscape.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. miemss.org [miemss.org]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 7. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis and Evolution of DuoDote: A Technical Guide to a Lifesaving Nerve Agent Antidote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical warfare and organophosphate pesticide poisoning, the rapid administration of effective antidotes is paramount to survival. The development of the DuoDote® auto-injector, a combination of atropine (B194438) and pralidoxime (B1201516) chloride, marked a significant advancement in the medical countermeasures against nerve agent exposure. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound, tailored for an audience of researchers, scientists, and drug development professionals.

A Historical Perspective: From Two Injections to One

Prior to the introduction of this compound, the standard pre-hospital treatment for nerve agent poisoning in the United States military and for emergency medical services was the MARK I™ kit. This kit contained two separate auto-injectors: one with atropine and another with pralidoxime chloride.[1] While effective, the requirement of administering two separate injections presented logistical challenges and could increase the time to complete administration, a critical factor in a chemical exposure scenario.[2]

Recognizing the need for a more streamlined and efficient delivery system, Meridian Medical Technologies™, Inc., developed the this compound® auto-injector. This innovative device integrates both atropine and pralidoxime chloride into a single, dual-chambered auto-injector, allowing for the sequential delivery of both drugs through a single needle.[1][2] The U.S. Food and Drug Administration (FDA) granted approval for this compound on September 28, 2006, for the treatment of poisoning by organophosphorus nerve agents and insecticides.[3] This approval was based on the established efficacy of its individual components and bioequivalence studies with the preceding single-drug auto-injectors.[4]

The development of this compound represents a significant step forward in emergency preparedness, simplifying the treatment process and potentially reducing the time to administer life-saving medication.[2]

Mechanism of Action: A Two-Pronged Defense

The efficacy of this compound lies in the synergistic action of its two active ingredients, atropine and pralidoxime chloride, which target different aspects of nerve agent poisoning.

Atropine: Countering Muscarinic Overstimulation

Nerve agents, which are organophosphorus compounds, function by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[5] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5] Inhibition of AChE leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, both muscarinic and nicotinic.[6]

Atropine is a competitive antagonist of acetylcholine at muscarinic receptors.[7] By blocking these receptors, atropine counteracts the effects of excessive ACh at parasympathetic neuroeffector junctions, leading to a reduction in symptoms such as copious secretions, bronchoconstriction, and bradycardia.[6][7] It is important to note that atropine does not affect the nicotinic receptors responsible for muscle fasciculations and paralysis.[8]

Pralidoxime Chloride: Reactivating Acetylcholinesterase

Pralidoxime chloride (2-PAM) addresses the root cause of nerve agent toxicity by reactivating the inhibited acetylcholinesterase.[9] Pralidoxime's primary mechanism involves a nucleophilic attack on the phosphorus atom of the organophosphate-AChE complex, which cleaves the bond between the nerve agent and the enzyme.[9] This restores the normal function of AChE, allowing it to resume the hydrolysis of excess acetylcholine at the neuromuscular junction, thereby reversing muscle paralysis.[10]

The effectiveness of pralidoxime is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where the bond becomes resistant to reactivation.[9] Therefore, prompt administration is crucial for optimal efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and efficacy of the components of this compound.

Pharmacokinetic Properties of this compound Components

The pharmacokinetic parameters of atropine and pralidoxime chloride following intramuscular administration via the this compound auto-injector have been established in healthy adult subjects.

| Parameter | Atropine (2.1 mg) | Pralidoxime Chloride (600 mg) |

| Cmax (mean ± SD) | 13 ± 3 ng/mL | 7 ± 3 mcg/mL |

| Tmax (mean ± SD) | 31 ± 30 minutes | 28 ± 15 minutes |

| Half-life (T½) | 2.4 ± 0.3 hours | 2 ± 1 hours |

| Protein Binding | 14% to 22% | Not appreciably bound |

| Route of Excretion | Urinary (50-60% as unchanged drug) | Urinary (72-94% as unchanged drug) |

| Data sourced from the this compound® Prescribing Information.[11] |

Preclinical Efficacy Data

Preclinical studies in animal models have been essential in establishing the protective efficacy of the atropine and pralidoxime combination against various nerve agents.

| Animal Model | Nerve Agent | Treatment | Protective Ratio* | Reference |

| Guinea Pig | Aldicarb (B1662136) (Carbamate) | Atropine (0.4 mg/kg) + 2-PAM Cl (25.7 mg/kg) | 2 | [12] |

| Guinea Pig | Methomyl (B1676398) (Carbamate) | Atropine (0.4 mg/kg) + 2-PAM Cl (25.7 mg/kg) | 3 | [12] |

| Rabbit | Sarin (10 LD50s) | Atropine (13 mg/kg) + 2-PAM (100 µmol/kg) | High Survival | [10] |

| Rabbit | VX (10 LD50s) | Atropine (13 mg/kg) + 2-PAM (100 µmol/kg) | High Survival | [10] |

| Protective Ratio is the factor by which the LD50 of the nerve agent is increased by the antidote treatment compared to saline control. |

Detailed Experimental Protocols

The development and approval of this compound relied on rigorous preclinical and clinical testing. The following are representative experimental protocols.

Preclinical Efficacy Evaluation in Guinea Pigs

-

Objective: To determine the protective efficacy of atropine and pralidoxime chloride against carbamate (B1207046) pesticide poisoning.

-

Animal Model: Hartley guinea pigs.

-

Methodology:

-

Animals were challenged with varying doses of the carbamate pesticides aldicarb or methomyl to establish the median lethal dose (LD50).

-

Treatment groups received intramuscular injections of atropine free base (0.4 mg/kg) and pralidoxime chloride (25.7 mg/kg) or saline as a control.

-

The protective ratio was calculated by dividing the LD50 of the pesticide in the treated group by the LD50 in the saline control group.

-

Cholinesterase activity in blood and cerebral cortex was measured at various time points post-challenge.

-

-

Reference: [12]

Bioequivalence Study Design (Conceptual)

While specific proprietary study protocols are not publicly available, a typical bioequivalence study comparing this compound to the MARK I kit would follow this general design:

-

Objective: To demonstrate that the rate and extent of absorption of atropine and pralidoxime from the this compound auto-injector are equivalent to that from the individual AtroPen® and Pralidoxime Chloride auto-injectors (MARK I kit).

-

Study Design: A randomized, single-dose, two-way crossover study in healthy adult volunteers.

-

Methodology:

-

Subjects would be randomly assigned to receive either a single injection from the this compound auto-injector or two separate injections from the AtroPen® and Pralidoxime Chloride auto-injectors.

-

After a washout period, subjects would receive the alternate treatment.

-

Serial blood samples would be collected over a specified period (e.g., 24 hours) after each treatment.

-

Plasma concentrations of atropine and pralidoxime would be measured using a validated analytical method (e.g., LC/MS-MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) would be calculated and statistically compared to determine bioequivalence.

-

Visualizing the Mechanisms and Development

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the logical progression of this compound's development.

Caption: Signaling pathway of nerve agent toxicity and the mechanism of action of this compound components.

References

- 1. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATNAA, this compound (atropine-pralidoxime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. An in vitro nerve agent brain poisoning transwell model for convenient and accurate antidote evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]

- 10. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Duodote® Administration in Rodent Models of Organophosphate Poisoning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, widely used as pesticides and developed as chemical warfare nerve agents, pose a significant public health threat due to their high toxicity.[1][2] These agents irreversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by a cholinergic crisis, which can include symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as more severe effects such as seizures, respiratory distress, and death.[3][4]

The standard treatment for OP poisoning involves the administration of a muscarinic antagonist, such as atropine (B194438), to counteract the effects of excess ACh at muscarinic receptors, and an oxime, such as pralidoxime (B1201516) (2-PAM), to reactivate the inhibited AChE. Duodote® is an auto-injector containing a fixed-dose combination of atropine and pralidoxime chloride, designed for the emergency treatment of OP poisoning.

These application notes provide detailed protocols for the administration of this compound® components (atropine and 2-PAM) in rodent models of OP poisoning, based on published research. While direct studies using the this compound® auto-injector in rodents are limited, the following protocols for co-administration of its active ingredients are designed to mimic its therapeutic action and are intended to guide researchers in preclinical efficacy and safety studies.

Signaling Pathway of Organophosphate Poisoning and Antidotal Action

Caption: Mechanism of OP poisoning and the dual-action of this compound® components.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the administration of atropine and 2-PAM in rodent models of OP poisoning.

Table 1: Survival Rates and Protective Ratios

| Rodent Model | Organophosphate (Dose) | Treatment Protocol (Dose, Route, Timing) | Outcome | Reference |

| Mouse | Paraoxon (B1678428) (8 mg/kg, oral) | Atropine (4 mg/kg, oral) + Pralidoxime (100 mg/kg, oral) | 87% survival at 4 hours | [1] |

| Mouse | Paraoxon (8 mg/kg, oral) | Atropine (4 mg/kg, oral) | 53% survival at 4 hours | [1] |

| Guinea Pig | Aldicarb (2x LD50, topical) | Atropine (0.4 mg/kg, IM) + 2-PAM (25.7 mg/kg, IM) at onset of signs | Protective Ratio: 2 | [5] |

| Guinea Pig | Methomyl (2x LD50, topical) | Atropine (0.4 mg/kg, IM) + 2-PAM (25.7 mg/kg, IM) at onset of signs | Protective Ratio: 3 | [5] |

| Rat | Dichlorvos (B1670471) (30 mg/kg, IP) | Atropine (10 mg/kg, IP) + Pralidoxime (40 mg/kg, IP) 5 min before OP | Markedly reduced mortality | [6] |

Table 2: Cholinesterase Activity

| Rodent Model | Organophosphate (Dose) | Treatment Protocol (Dose, Route, Timing) | Cholinesterase Inhibition | Cholinesterase Reactivation | Reference |

| Rat | Dichlorvos (30 mg/kg, IP) | Atropine (10 mg/kg, IP) + Pralidoxime (40 mg/kg, IP) 5 min before OP | Inhibition of serum ChE was prevented | - | [6] |

| Rat | Paraoxon (0.25 mg/kg, SC) | - | Significant decrease in brain AChE activity | - | [7] |

Experimental Protocols

Rodent Model of Acute Organophosphate Poisoning

This protocol describes the induction of acute OP poisoning in rats or mice, which is a necessary prerequisite for testing the efficacy of this compound® components.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g) or Swiss CD-1 mice (25-30 g)

-

Organophosphate compound (e.g., paraoxon, dichlorvos, diisopropylfluorophosphate - DFP)

-

Vehicle for OP (e.g., saline, peanut oil)

-

Syringes and needles for administration (appropriate gauge for the route)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Animal Acclimation: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

OP Preparation: Prepare the organophosphate solution in the appropriate vehicle to the desired concentration. The dose will vary depending on the specific OP and the desired severity of poisoning (e.g., LD50, sub-lethal dose).

-

Administration: Administer the OP compound to the animals via the chosen route (e.g., intraperitoneal (IP), subcutaneous (SC), or oral gavage). For example, a study used paraoxon at 8 mg/kg administered orally to mice.[1] Another study used dichlorvos at 30 mg/kg via IP injection in rats.[6]

-

Observation: Immediately after administration, continuously monitor the animals for the onset of clinical signs of OP poisoning, which may include salivation, tremors, fasciculations, convulsions, and respiratory distress.

This compound® Component Administration Protocol

This protocol outlines the administration of atropine and 2-PAM following OP exposure. The doses and timing are critical for therapeutic efficacy.

Materials:

-

Atropine sulfate (B86663) solution

-

Pralidoxime chloride (2-PAM) solution

-

Saline for control injections

-

Syringes and needles for administration (typically intramuscular - IM or intraperitoneal - IP)

Procedure:

-

Antidote Preparation: Prepare solutions of atropine sulfate and 2-PAM in saline at the desired concentrations.

-

Administration Timing: Administer the antidotes at a specific time point relative to the OP exposure. For acute poisoning models, this is often done shortly after the onset of symptoms or at a fixed time post-exposure (e.g., 1 minute).

-

Dosage and Route:

-

Mice: A combination of atropine sulfate (4 mg/kg) and pralidoxime (100 mg/kg) has been administered orally.[1]

-

Rats: Atropine (10 mg/kg) and pralidoxime (20 mg/kg or 40 mg/kg) have been administered via IP injection.[6][8]

-

Guinea Pigs: A human-equivalent dose based on the this compound® autoinjector, consisting of atropine (0.4 mg/kg) and 2-PAM (25.7 mg/kg), has been administered via IM injection.[5]

-

-

Control Groups: Include control groups receiving vehicle only, OP only, and OP plus vehicle for the antidotes to properly assess the effects of the treatment.

Assessment of Survival and Protective Ratio

A primary endpoint in evaluating the efficacy of this compound® is the survival rate of the animals.

Procedure:

-

Observation Period: Monitor the animals for a defined period (e.g., 4, 24, or 48 hours) after OP exposure and treatment.

-

Record Mortalities: Record the number of surviving animals in each experimental group at predetermined time points.

-

Calculate Survival Rate: Express the survival as a percentage of the total number of animals in that group.

-

Determine Protective Ratio (optional): The protective ratio is calculated as the LD50 of the OP in the treated group divided by the LD50 of the OP in the untreated group. This requires determining the LD50 in separate experiments.

Measurement of Cholinesterase Activity (Ellman Method)

This protocol describes the colorimetric determination of AChE activity in brain tissue, a key biomarker of OP exposure and antidote efficacy.

Materials:

-

Brain tissue from experimental animals

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

Homogenizer

-

Centrifuge

-

Spectrophotometer (plate reader)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain.

-

Homogenize the brain tissue in ice-cold phosphate buffer (e.g., 2% w/v).[9]

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant for the assay.

-

-

Assay:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

Brain homogenate supernatant

-

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation: The rate of change in absorbance is proportional to the AChE activity. Calculate the activity based on the molar extinction coefficient of the product of the DTNB reaction.

Assessment of Behavioral Outcomes (Open-Field Test)

The open-field test is used to assess general locomotor activity and exploratory behavior, which can be altered by OP poisoning and treatment.

Materials:

-

Open-field apparatus (a square or circular arena with walls)

-

Video camera and tracking software (optional, for automated analysis)

Procedure:

-

Habituation: Place the animal in the center of the open-field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: Record the following parameters:

-

Locomotor activity: Total distance traveled, number of line crossings.

-

Exploratory behavior: Rearing frequency (standing on hind legs), time spent in the center versus the periphery of the arena.

-

-

Analysis: Compare the behavioral parameters between the different experimental groups. A decrease in locomotor and exploratory activity is often observed after OP exposure.[10]

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound® components.

Conclusion

The protocols outlined in these application notes provide a framework for conducting preclinical studies to evaluate the efficacy of this compound® (atropine and 2-PAM) in rodent models of organophosphate poisoning. Researchers should carefully select the appropriate animal model, organophosphate, and outcome measures based on their specific research questions. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible data that can inform the development of improved medical countermeasures against OP poisoning.

References

- 1. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pralidoxime Is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. staff.uq.edu.au [staff.uq.edu.au]

- 5. Efficacy of Recommended Pre-Hospital Human Equivalent Doses of Atropine and Pralidoxime against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 7. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method | Scripta Medica [aseestant.ceon.rs]

- 8. The comparison of therapeutic effects of atropine and pralidoxime on cardiac signs in rats with experimental organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Models for Testing Duodote® Efficacy Against Nerve Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction